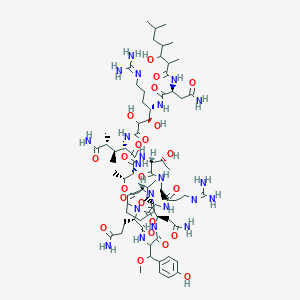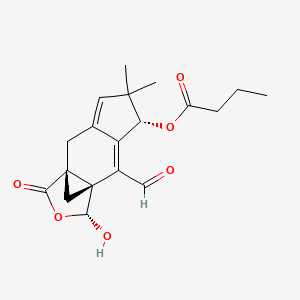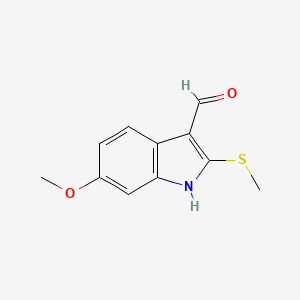
Capparin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capparin B is a natural product found in Capparis spinosa with data available.
Scientific Research Applications
Chemical Composition and Medicinal Uses of Capparis Spinosa
Capparis spinosa, commonly known as the caper bush, is rich in various components including capparine B. This plant has shown significant medicinal value in traditional and modern pharmaceutical medicine. The main applications include treatment for diabetes, obesity, hypertension, microbial infections, inflammation, and liver diseases. Capparine B, along with other components, contributes to these pharmacological benefits. More research is required in the modern pharmaceutical context to fully understand and utilize the benefits of caper, especially components like capparine B (Shahrajabian, Sun, & Cheng, 2021).
Biflavonoids from Caper Fruits and NF-kappa B Inhibition
Caper fruits, containing components such as capparine B, have been used in folk medicine. Studies have identified that biflavonoids from caper fruits, including capparine B, exhibit anti-inflammatory effects. These components notably inhibit the nuclear factor-kappa B (NF-κB) activation, suggesting their potential in treating inflammatory conditions (Zhou et al., 2011).
Anti-diabetic and Anti-hyperlipidemic Properties
Capparis spinosa, containing capparine B, has been investigated for its anti-diabetic and anti-hyperlipidemic properties. In vivo and in vitro studies indicate its potential in managing hyperglycemic states. Regular administration of extracts from Capparis spinosa has shown normalization of biochemical parameters and reversal of liver/kidney injury in diabetic models, highlighting the nutraceutical potential of components including capparine B (Mollica et al., 2017).
Other Pharmacological Effects
Capparis spinosa, through its constituents including capparine B, exhibits a range of biological effects like antioxidant, anticancer, and antibacterial activities. This broad spectrum of activities is attributed to its high quantities of bioactive constituents, making it a candidate for new drug discovery. However, further studies are needed to fully exploit these effects (Nabavi et al., 2016).
properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-3-4-8-9(6-13)11(15-2)12-10(8)5-7/h3-6,12H,1-2H3 |
InChI Key |
QTGIHGJBFQOXDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC)C=O |
synonyms |
6-methoxyl-2'-(methythio)-spiro(3H-indole-3,5'(4'H)thiazol)-2(1H)-one capparin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



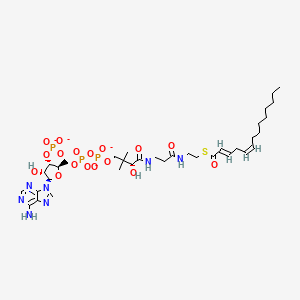
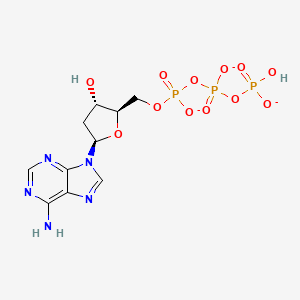

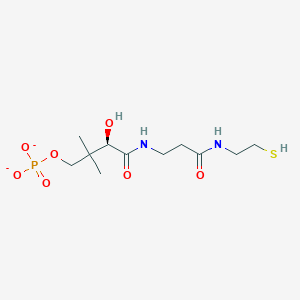
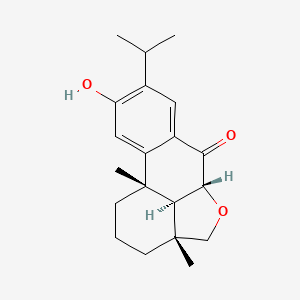
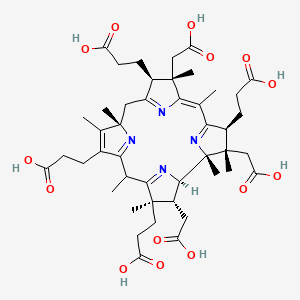
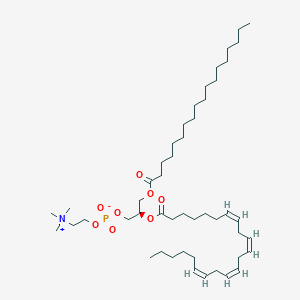
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
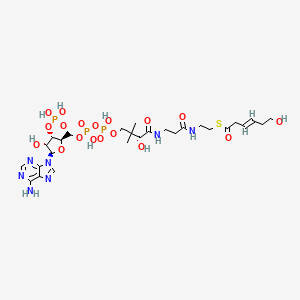
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)
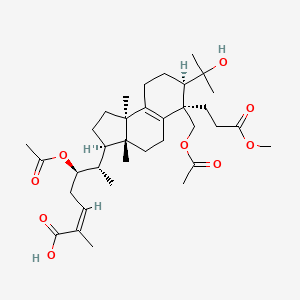
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
